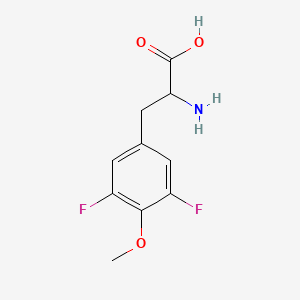
2-Amino-3-(3,5-difluoro-4-methoxyphenyl)propanoic acid
Vue d'ensemble
Description
2-Amino-3-(3,5-difluoro-4-methoxyphenyl)propanoic acid is a useful research compound. Its molecular formula is C10H11F2NO3 and its molecular weight is 231.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
2-Amino-3-(3,5-difluoro-4-methoxyphenyl)propanoic acid, with the CAS number 1259990-37-8, is a compound that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 231.20 g/mol. The compound features a propanoic acid backbone with a substituted aromatic ring that includes two fluorine atoms and a methoxy group, which may influence its biological activity.
Research indicates that compounds similar to this compound may act as inhibitors of various enzymes or pathways involved in disease processes. The presence of fluorine and methoxy groups can enhance lipophilicity and potentially improve binding affinity to target proteins.
Antimicrobial Activity
Initial studies suggest that this compound exhibits antimicrobial properties. For instance, compounds with similar structures have shown effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The mechanism typically involves disruption of bacterial cell wall synthesis or interference with protein synthesis pathways.
Case Studies
- Inhibition of Histone Deacetylases (HDACs) : A study explored the activity of photoswitchable azobenzene HDAC inhibitors that are structurally related to our compound. These inhibitors demonstrated significant biological activity under specific light conditions, suggesting that structural modifications can lead to enhanced therapeutic effects .
- Biofilm Formation : Compounds with similar scaffolds have been tested for their ability to inhibit biofilm formation in bacteria. This is particularly relevant as biofilms contribute to chronic infections and resistance to antibiotics. The findings indicate that structural modifications can enhance the antibiofilm activity .
Comparative Biological Activity Table
| Compound | Activity Type | Target Organism | IC50 (µM) |
|---|---|---|---|
| This compound | Antimicrobial | MRSA | TBD |
| Similar Compound A | HDAC Inhibition | Recombinant HDAC1 | 10 |
| Similar Compound B | Antibiofilm | Pseudomonas aeruginosa | 5 |
Recent Investigations
Recent research has focused on the development of novel derivatives of this compound. These derivatives are being evaluated for their potential as therapeutic agents in treating various diseases:
- Anticancer Properties : Some studies have indicated potential anticancer activity through modulation of histone acetylation pathways.
- Neuroprotective Effects : Investigations into neuroprotective effects suggest that this compound could play a role in protecting neuronal cells from oxidative stress.
Propriétés
IUPAC Name |
2-amino-3-(3,5-difluoro-4-methoxyphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F2NO3/c1-16-9-6(11)2-5(3-7(9)12)4-8(13)10(14)15/h2-3,8H,4,13H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWCYNBXXDKLYGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1F)CC(C(=O)O)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















